molecular formula C9H13N3O3 B5420417 4-[(3-amino-2-cyano-1-methyl-3-oxo-1-propen-1-yl)amino]butanoic acid

4-[(3-amino-2-cyano-1-methyl-3-oxo-1-propen-1-yl)amino]butanoic acid

Cat. No. B5420417
M. Wt: 211.22 g/mol
InChI Key: UJBCLKWSOJJQRW-VOTSOKGWSA-N
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Description

The compound “4-[(3-amino-2-cyano-1-methyl-3-oxo-1-propen-1-yl)amino]butanoic acid” is a complex organic molecule. It has a molecular formula of C13H11N4O3 . The compound is also known by other names such as 1,2,3-Oxadiazolium, 4- (3-amino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dihydro-3- (4-methylphenyl)-5-oxo- .


Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. It includes a cyano group (-CN), an amino group (-NH2), a carboxylic acid group (-COOH), and a propenyl group (-C3H5) .


Chemical Reactions Analysis

The chemical reactivity of this compound is likely to be influenced by the presence of its functional groups. The cyano and carboxylic acid groups are both highly reactive and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It has a molecular weight of 271.251 Da . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.

properties

IUPAC Name

4-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6(7(5-10)9(11)15)12-4-2-3-8(13)14/h12H,2-4H2,1H3,(H2,11,15)(H,13,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBCLKWSOJJQRW-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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